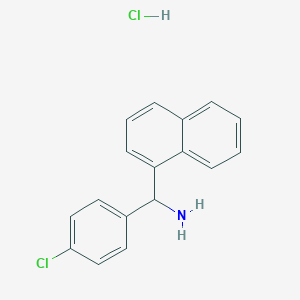

(4-Chlorophenyl)-naphthalen-1-ylmethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is an amine derivative, containing a naphthalene ring and a chlorophenyl group. Amines are a class of compounds that contain a nitrogen atom with a lone pair of electrons. They are derived from ammonia (NH3) and are known for their basic properties .

Chemical Reactions Analysis

As an amine, this compound could participate in various chemical reactions, such as alkylation, acylation, and condensation with carbonyl compounds. The presence of the aromatic rings may also allow for electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, amines have a somewhat fishy odor, can form hydrogen bonds, and are basic due to the presence of a lone pair of electrons on the nitrogen .Scientific Research Applications

Improved Industrial Synthesis

A novel industrial synthesis of sertraline hydrochloride, which is a highly effective antidepressant, uses (cis-1S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride as a key intermediate. This synthesis is advantageous in terms of purity and environmental considerations (Vukics et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds containing (4-Chlorophenyl)-naphthalen-1-ylmethanamine hydrochloride shows significant interactions like intermolecular hydrogen bonds, which are crucial in understanding their chemical properties and potential applications (Mitsui et al., 2008).

Role in Dioxin Formation

Research on the oxidative thermal degradation of 2-chlorophenol, a compound related to (4-Chlorophenyl)-naphthalen-1-ylmethanamine, revealed insights into the formation of dioxins and other products under high-temperature conditions. This research is critical for understanding environmental impacts and safety measures (Evans & Dellinger, 2005).

Synthesis and Characterization

The synthesis and characterization of derivatives involving (4-Chlorophenyl)-naphthalen-1-ylmethanamine hydrochloride, like N-(Arylcarbamothioyl)-cyclohexanecarboxamide, contribute to the development of new compounds with potential pharmaceutical applications (Özer et al., 2009).

Antibacterial Applications

Certain derivatives of (4-Chlorophenyl)-naphthalen-1-ylmethanamine hydrochloride have been synthesized and evaluated for their antibacterial properties. This research can lead to the development of new antimicrobial agents (Sun et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(4-chlorophenyl)-naphthalen-1-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN.ClH/c18-14-10-8-13(9-11-14)17(19)16-7-3-5-12-4-1-2-6-15(12)16;/h1-11,17H,19H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQWZJBXADCQJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C3=CC=C(C=C3)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2357440.png)

![7-hydroxy-N-(3-(2-methylpiperidin-1-yl)propyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2357441.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorophenethyl)propane-1-sulfonamide](/img/structure/B2357444.png)

![N-(4-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2357455.png)

![Tert-butyl 2-(5-chloropyrazine-2-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2357457.png)

![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2357459.png)